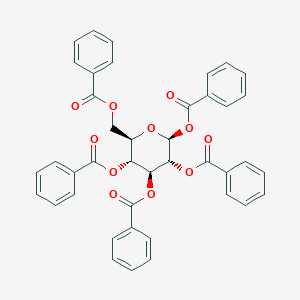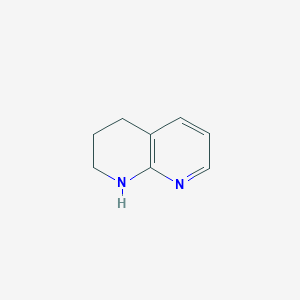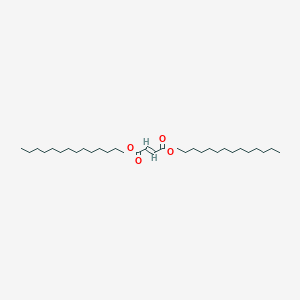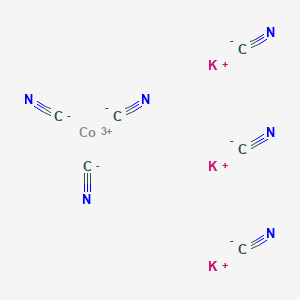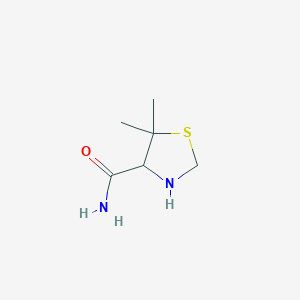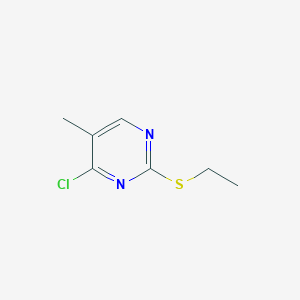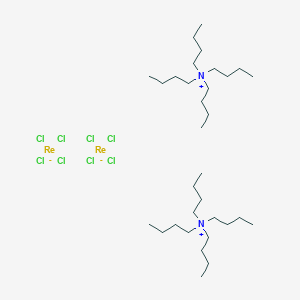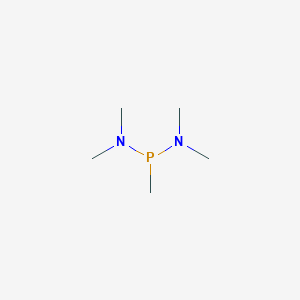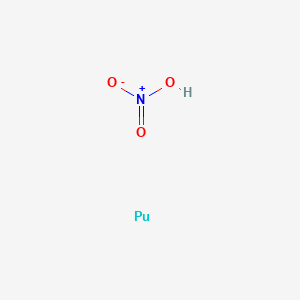
Oxyde de lanthane et de titane (La2Ti2O7)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of La2Ti2O7 involves several methods, including solid-state reaction and sol-gel processes. A study by Zhang and Choy (2016) highlighted the synthesis of a similar compound, lanthanum titanium aluminium oxide (LaTi2Al9O19, LTA), using a solid-state reaction that requires high processing temperatures. However, they successfully synthesized single-phase LTA at a lower temperature (1350 °C) through a sol-gel process, demonstrating the potential for lower temperature synthesis routes for La2Ti2O7 analogues (Zhang & Choy, 2016).
Molecular Structure Analysis
The molecular structure of La2Ti2O7 and related compounds can be complex, with the formation of mixed-metal oxo clusters being a point of interest. Research by Lu et al. (2017) on heterometallic lanthanide-titanium oxo clusters demonstrates the structural complexity and potential for diverse chemical functionalities in La2Ti2O7-related materials (Lu et al., 2017).
Chemical Reactions and Properties
La2Ti2O7 participates in a variety of chemical reactions, often influenced by its structural composition. For example, the interaction of La with the synthesis and properties of W-Ti alloy suggests that La can significantly affect the microstructural evolution and mechanical properties of materials through the formation of complex oxide particles (Chen & Zeng, 2016).
Physical Properties Analysis
The physical properties of La2Ti2O7, such as thermal stability and expansion coefficients, are crucial for its application as a thermal barrier material. Sol-gel synthesized LaTi2Al9O19 shows excellent thermal stability and higher coefficients of thermal expansion compared to those synthesized by solid state reaction, suggesting that the physical properties of La2Ti2O7 can be optimized through synthesis methods (Zhang & Choy, 2016).
Chemical Properties Analysis
The chemical properties of La2Ti2O7, including its reactivity and potential catalytic activities, are areas of ongoing research. Studies on lanthanum-doped titanium dioxide (TiO2) have shown enhanced photocatalytic activities, indicating that doping La2Ti2O7 with other elements could modify its chemical properties and improve its utility in environmental and catalytic applications (Cheng et al., 2013).
Applications De Recherche Scientifique
Capteurs à haute température
La2Ti2O7 est un excellent candidat pour les applications de capteurs à haute température en raison de sa température de Curie élevée (Tc = 1461 °C) et de la linéarité de la température par rapport à la résistance électrique . Cela le rend adapté à une utilisation dans des environnements où des mesures de température précises sont essentielles, tels que les industries aérospatiale, nucléaire et automobile. La capacité du matériau à conserver ses propriétés ferroélectriques à des températures élevées permet le développement de capteurs capables de résister aux conditions difficiles à l’intérieur des turbines à gaz, qui dépassent souvent 1000 °C .
Photodétecteurs UV
Les nanostructures de La2Ti2O7 peuvent être utilisées comme photodétecteurs UV . Ces nanostructures présentent une absorption étroite dans la région UV de 200 à 350 nm, ce qui les rend idéales pour la détection du rayonnement UV. Le matériau présente une réponse de photocourant aiguë avec un temps de décroissance de 1,7 seconde sous illumination UV à 390 nm . Cette propriété est particulièrement utile dans la surveillance environnementale et le développement d’appareils nécessitant une sensibilité à la lumière UV.
Matériaux piézoélectriques
En raison de ses propriétés physiques anisotropes, La2Ti2O7 joue un rôle important en tant que matériau piézoélectrique à haute température . Il est utilisé dans les industries de l’électronique, du traitement des matériaux, de l’automobile, de l’aérospatiale, des réacteurs nucléaires et de la production d’énergie. La synthèse de La2Ti2O7 par la méthode solvothermale permet de contrôler la forme, la distribution de taille et la phase cristalline des particules, ce qui est crucial pour optimiser ses propriétés piézoélectriques .
Applications optiques
Les composés de lanthane, y compris La2Ti2O7, sont utilisés dans la production de lentilles spécialisées en raison de leurs propriétés optiques spéciales lorsqu’ils sont incorporés dans le verre . Ces propriétés améliorent les performances des lentilles, ce qui les rend adaptées aux instruments optiques de haute précision.
Catalyseurs
Le lanthane est connu pour ses propriétés catalytiques et est utilisé dans divers procédés de synthèse organique . L’inclusion de La2Ti2O7 dans les catalyseurs peut améliorer l’efficacité et la sélectivité des réactions chimiques, ce qui le rend précieux dans les milieux industriels et de laboratoire.
Superalliages
L’ajout de lanthane, comme on le trouve dans La2Ti2O7, aux superalliages peut améliorer leurs performances . Ces alliages sont utilisés dans des applications qui nécessitent des matériaux capables de résister à des conditions extrêmes, telles que des températures élevées et des environnements corrosifs.
Applications environnementales
La stabilité et la réactivité de La2Ti2O7 en font un candidat potentiel pour les applications environnementales, telles que l’élimination adsorptive des contaminants de l’eau et de l’air<a aria-label="3: " data-citationid="310753f9-6cd2-fcad-1d7d-2f90fcded31
Mécanisme D'action
Target of Action
Lanthanum titanium oxide (La2Ti2O7) is a compound with a perovskite-like layered structure . Its primary targets are high-temperature environments, where it serves as a sensor material . It is also used in UV photodetectors .
Mode of Action
La2Ti2O7 interacts with its targets through its unique physical properties. It has a high curie temperature (Tc = 1461 °C) and exhibits linearity of temperature vs. electrical resistance . This allows it to accurately measure high temperatures in various applications such as aerospace, nuclear, automobile, and other engineering industries . In the presence of UV illumination at 390 nm, it shows a sharp photocurrent response .
Pharmacokinetics
It is a material used in high-temperature sensors and UV photodetectors .
Result of Action
The primary result of La2Ti2O7’s action is its ability to accurately measure high temperatures and detect UV light. Its high curie temperature and linearity of temperature vs. electrical resistance make it an excellent material for high-temperature sensors . Furthermore, it can serve as a UV photodetector due to its sharp photocurrent response in the presence of UV illumination .
Action Environment
The action of La2Ti2O7 is influenced by environmental factors such as temperature and light. Its effectiveness as a high-temperature sensor is due to its high curie temperature and the linearity of temperature vs. electrical resistance . Its ability to function as a UV photodetector is influenced by the presence of UV illumination .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
lanthanum(3+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.7O.2Ti/q2*+3;7*-2;2*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNRMQXBWOXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2O7Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923319 | |
| Record name | Lanthanum titanium(4+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12031-47-9 | |
| Record name | Lanthanum titanium oxide (La2Ti2O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum titanium oxide (La2Ti2O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum titanium(4+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilanthanum dititanium heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the doping of Fe and Cr into the La2Ti2O7 structure affect its electronic properties and contribute to the observed improvement in photocatalytic activity?
A1: Synchrotron X-ray absorption spectroscopy revealed that the incorporated Fe and Cr ions directly substitute Ti atoms within the La2Ti2O7 lattice. [] This strategic substitution significantly impacts the material's electronic structure. The presence of Fe and Cr near Ti atoms facilitates electron transfer processes and modifies the local electronic environment of nearby oxygen atoms. These changes ultimately lead to a reduced band gap energy, making the material more responsive to visible light and thus enhancing its photocatalytic activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



